molecular formula C24H30N2O3S B2415184 N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 941184-43-6

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No. B2415184
CAS RN: 941184-43-6
M. Wt: 426.58
InChI Key: DFSGNGXIIXKUGB-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as PSNCBAM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of sulfonyl-containing piperidine derivatives and has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2).

Mechanism of Action

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells. The activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the suppression of immune cell activation. Additionally, the compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for CB2 receptors, which allows for the specific targeting of immune cells. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.

Future Directions

There are several potential future directions for the development of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetics and pharmacodynamics to improve its clinical translation. Another direction is the investigation of the compound's potential use in the treatment of other inflammatory conditions, such as psoriasis and asthma. Additionally, the compound's potential use in combination with other therapeutic agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), should be explored.

Synthesis Methods

The synthesis of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with 4-phenylbutan-2-amine, followed by the reaction of the resulting amide with (E)-2-phenylethenyl sulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of immunology and inflammation. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-20(12-13-21-8-4-2-5-9-21)25-24(27)23-14-17-26(18-15-23)30(28,29)19-16-22-10-6-3-7-11-22/h2-11,16,19-20,23H,12-15,17-18H2,1H3,(H,25,27)/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSGNGXIIXKUGB-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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